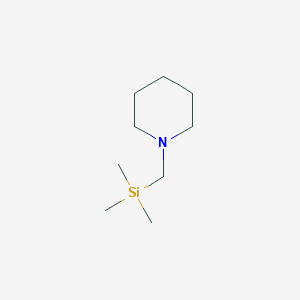![molecular formula C6H4Cl2N2O B106376 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine CAS No. 848398-41-4](/img/structure/B106376.png)
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine
Overview
Description
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula C6H4Cl2N2O It is characterized by the presence of chlorine atoms at positions 2 and 4, and a fused furo-pyrimidine ring system
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription.
Mode of Action
This compound acts as a potent inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the transcriptional network regulated by BRD4, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BRD4 by this compound affects various biochemical pathways. Most notably, it impacts the transcription of genes involved in cell cycle progression and apoptosis . The downstream effects include cell cycle arrest and induction of apoptosis, which contribute to its anticancer activity .
Pharmacokinetics
Like many other small molecule inhibitors, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of BRD4-mediated gene transcription, leading to changes in cell cycle progression and apoptosis . These changes can result in the inhibition of cancer cell proliferation and the induction of cancer cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules in the cellular environment can affect its interaction with BRD4 and its subsequent biological effects .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of substituted pyrimidinediamines . These compounds interact with various enzymes and proteins, including BRD4-kinase, a protein that plays a crucial role in cell growth and division .
Cellular Effects
The substituted pyrimidinediamines synthesized using this compound have been shown to inhibit BRD4-kinase, which can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the synthesis of substituted pyrimidinediamines, which inhibit BRD4-kinase . This inhibition can lead to changes in gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with a suitable furan derivative in the presence of a base. The reaction is usually carried out under inert atmosphere at temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, typically involving temperatures between 0°C and 150°C .
Major Products Formed
Major products formed from these reactions include substituted pyrimidines, furo-pyrimidine derivatives, and various heterocyclic compounds with potential biological activity .
Scientific Research Applications
2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: A precursor in the synthesis of 2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine.
5,7-Dihydrofuro[3,4-D]pyrimidine: Lacks the chlorine substituents but shares the core structure.
2,4-Dichlorothieno[3,4-D]pyrimidine: Contains a sulfur atom instead of oxygen in the fused ring system.
Uniqueness
This compound is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2,4-dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-1-11-2-4(3)9-6(8)10-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAAHQVXMZLMQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630831 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848398-41-4 | |
| Record name | 2,4-Dichloro-5,7-dihydrofuro[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


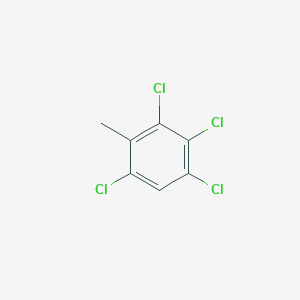

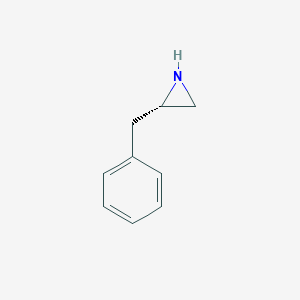
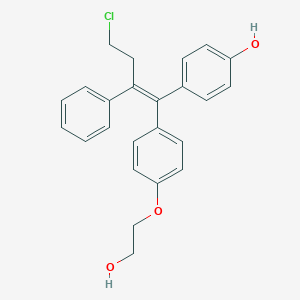
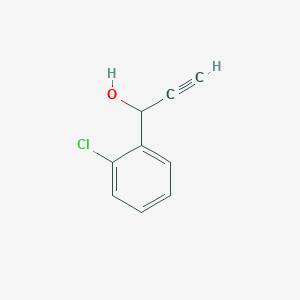
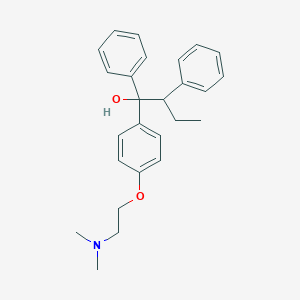
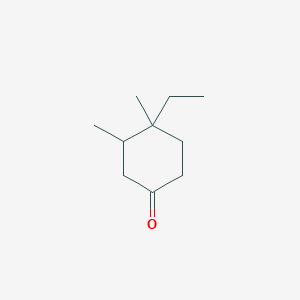
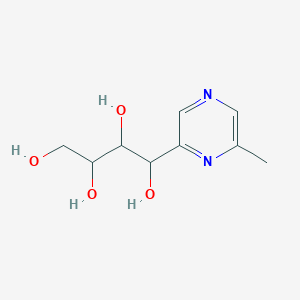


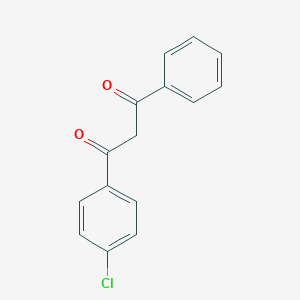
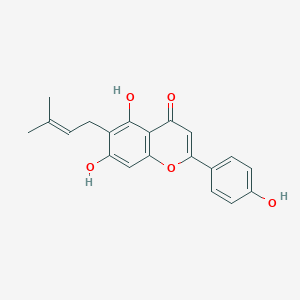
![2-[(4-Aminophenyl)amino]ethan-1-ol](/img/structure/B106328.png)
